molecular formula C16H20N4O4S B2456917 2-(4-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide CAS No. 2034589-86-9

2-(4-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide

Cat. No.: B2456917
CAS No.: 2034589-86-9
M. Wt: 364.42
InChI Key: OQOXBIPUCDIARM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds with a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold, which is a part of the given compound, has been discussed in the literature . The synthesis involves the introduction of different substituents in different positions of pyrazole and/or piperazine rings. The use of NH-pyrazole carbonic acids as a key intermediate of the process has been demonstrated .


Chemical Reactions Analysis

While specific chemical reactions involving “2-(4-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide” are not available, the literature discusses the synthetic perspectives for using the functionalized 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine as a bifunctional scaffold . This includes different region- and/or stereoselective synthesis, including sole transformations or modifications of functional groups .

Scientific Research Applications

Synthesis and Coordination Complexes

The compound has been explored as a precursor for synthesizing novel coordination complexes with potential antioxidant activities. Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and characterized their coordination complexes with Co(II) and Cu(II). These complexes exhibited significant antioxidant activity, as determined by various in vitro assays, highlighting their potential in medicinal chemistry and pharmaceutical applications (Chkirate et al., 2019).

Antitumor Activities

A notable application of this compound is in the synthesis of derivatives with antitumor activities. Alqasoumi et al. (2009) developed novel acetamide, pyrrole, and pyrazole derivatives, among others, to evaluate their antitumor activity. Notably, certain compounds exhibited more effective antitumor activities than the reference drug, doxorubicin, suggesting the potential of these derivatives in cancer therapy (Alqasoumi et al., 2009).

Antimicrobial Evaluation

Derivatives of this compound have also been synthesized for their antimicrobial properties. Darwish et al. (2014) focused on creating new heterocyclic compounds incorporating a sulfamoyl moiety, aiming for use as antimicrobial agents. The study synthesized various derivatives and evaluated their in vitro antibacterial and antifungal activities, showing promising results (Darwish et al., 2014).

Sulfonyl Derivatives and Their Applications

Research by Cremlyn and Pannell (1978) investigated the synthesis of sulfonyl derivatives of phenoxyacetamide, highlighting the chemical versatility and potential application of these compounds in creating more complex molecules with varied applications, including pharmaceuticals (Cremlyn & Pannell, 1978).

Antiproliferative Activity Studies

Additionally, compounds synthesized from 2-(4-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide have been explored for their antiproliferative activities. Alqahtani and Bayazeed (2020) synthesized pyridine linked thiazole derivatives, demonstrating promising anticancer activity against various cancer cell lines, indicating the therapeutic potential of these derivatives in oncology (Alqahtani & Bayazeed, 2020).

Properties

IUPAC Name

2-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethylsulfamoyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4S/c17-16(21)11-24-13-4-6-14(7-5-13)25(22,23)19-10-12-9-18-20-8-2-1-3-15(12)20/h4-7,9,19H,1-3,8,10-11H2,(H2,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOXBIPUCDIARM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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